
Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Chlorobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle est un composé organique complexe qui appartient à la classe des dérivés du thiophène. Les thiophènes sont des hétérocycles contenant du soufre connus pour leur stabilité et leur polyvalence dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-Chlorobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent l'acide 3-chlorobenzoïque, la 4-éthoxyaniline et des dérivés du thiophène. La synthèse peut être décomposée en étapes suivantes :
Réaction d'amidation : l'acide 3-chlorobenzoïque réagit avec une amine (telle que la 4-éthoxyaniline) pour former du 3-chlorobenzamide.
Carbamoylation : le 3-chlorobenzamide subit une réaction de carbamoylation avec un dérivé du thiophène pour introduire le groupe carbamoyle.
Estérification : la dernière étape consiste en l'estérification du groupe carboxyle avec du méthanol pour former l'ester méthylique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Chlorobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour réduire les doubles liaisons.
Substitution : le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle thiophène ou du fragment benzamide.
Réactifs et conditions courants
Oxydation : les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : des réactifs comme les halogènes (Cl₂, Br₂) ou les nucléophiles (NH₃, OH⁻) peuvent être employés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie : utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Médecine : étudié pour son potentiel en tant qu'agent pharmaceutique, en particulier dans la recherche anti-inflammatoire et anticancéreuse.
Industrie : utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les polymères.
Mécanisme d'action
Le mécanisme d'action du 2-(3-Chlorobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à des modifications des processus et des voies cellulaires.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-Bromobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle
- 2-(3-Fluorobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle
- 2-(3-Iodobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle
Unicité
Le 2-(3-Chlorobenzamido)-5-((4-éthoxyphényl)carbamoyl)-4-méthylthiophène-3-carboxylate de méthyle est unique en raison de la présence du groupe 3-chlorobenzamido, qui peut influencer sa réactivité et ses interactions avec les cibles biologiques. Cela le distingue d'autres composés similaires qui peuvent avoir des substituants halogénés différents (par exemple, brome, fluor, iode) sur le fragment benzamide.
Propriétés
Formule moléculaire |
C23H21ClN2O5S |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
methyl 2-[(3-chlorobenzoyl)amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-4-31-17-10-8-16(9-11-17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-6-5-7-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
NSITYNDZVSMDGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


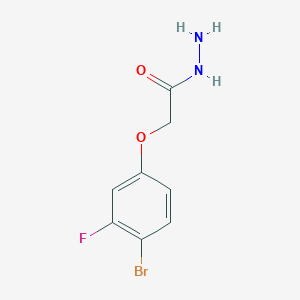

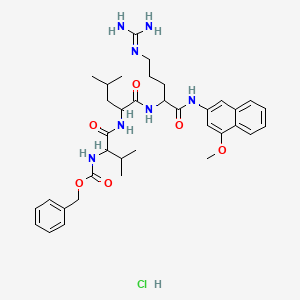
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
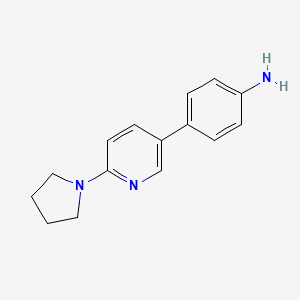
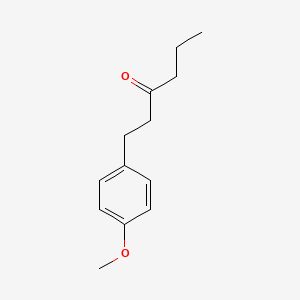
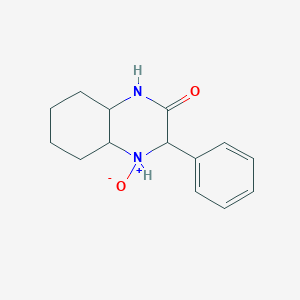

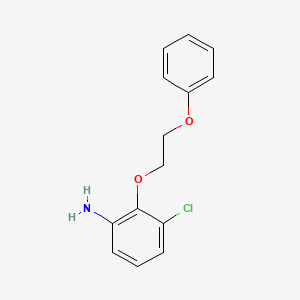
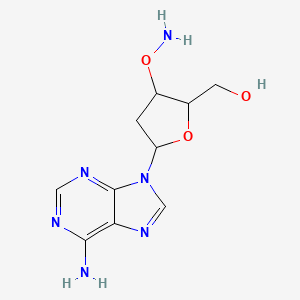
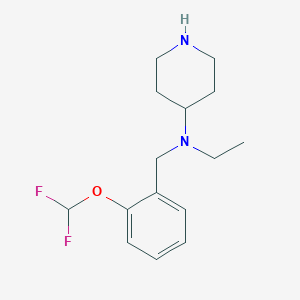
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)


